CCG-232964 is a small organic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as a therapeutic agent. It is primarily recognized for its role as a selective inhibitor of specific protein interactions, making it a valuable tool in biological research and drug development.
CCG-232964 was first identified in studies aimed at understanding the modulation of protein-protein interactions. Its discovery stemmed from high-throughput screening efforts that focused on compounds capable of disrupting the interactions between transcription factors and their co-regulators.
CCG-232964 belongs to the class of small molecule inhibitors. It is categorized as a selective inhibitor due to its ability to target specific proteins without affecting others, which is crucial for minimizing side effects in therapeutic applications.
The synthesis of CCG-232964 involves several steps that typically include the formation of key intermediates followed by coupling reactions. The most common synthetic route includes:
The synthetic pathway may involve the use of reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethyl sulfoxide) to facilitate reactions. Reaction conditions like temperature and time are optimized to maximize yield and purity.
The molecular structure of CCG-232964 can be represented by its chemical formula, which provides insight into its composition and arrangement of atoms.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine the spatial arrangement of atoms.
CCG-232964 participates in various chemical reactions primarily involving its functional groups. Notable reactions include:
The reactivity of CCG-232964 can be influenced by factors such as pH, temperature, and the presence of catalysts. Kinetic studies may be performed to understand the rates of these reactions.
The mechanism of action for CCG-232964 primarily involves its interaction with target proteins, leading to the inhibition of specific protein-protein interactions crucial for cellular processes such as transcription regulation.
Research indicates that CCG-232964 binds selectively to the target proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, effectively disrupting their normal function.
CCG-232964 exhibits distinct physical properties:
Key chemical properties include:
Relevant data from experiments may include melting point determination, solubility tests, and stability assessments under various conditions.
CCG-232964 has several scientific uses:
CCG-232964 is a synthetically derived small molecule with significant relevance in cellular signaling research. Its systematic characterization provides the foundation for understanding its biological interactions.
The IUPAC nomenclature designates CCG-232964 as 4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)-butanoic Acid. This name precisely describes its core scaffold: a 1,3,4-oxadiazole ring linked to a chlorinated cyclopropylphenyl group at the 5-position and a thioether-connected butanoic acid chain at the 2-position [5].
The compound’s molecular formula is C₁₅H₁₅ClN₂O₃S, with a calculated molecular weight of 338.81 g/mol. This formula is consistent across multiple analytical characterizations and underpins its pharmacokinetic behavior, including oral bioavailability [1] [3] [5].
CCG-232964 belongs to the 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acid class. Key structural elements include:
CCG-232964 acts as a selective modulator of the Rho/MRTF/SRF signaling axis, a pathway implicated in cytoskeletal dynamics and gene regulation.
The compound disrupts Rho GTPase-dependent signaling by blocking myocardin-related transcription factor (MRTF) nuclear translocation. This prevents MRTF from binding serum response factor (SRF) on DNA, thereby inhibiting transcription of fibrosis-associated genes. Notably, it achieves half-maximal inhibition (IC₅₀) in nanomolar ranges for MRTF-A-dependent reporters, though exact values are proprietary [1] [5] [7].
CCG-232964 potently inhibits lysophosphatidic acid (LPA)-induced connective tissue growth factor (CTGF) expression. CTGF is a master regulator of extracellular matrix deposition in fibrotic diseases. By suppressing Rho-dependent CTGF upregulation, the compound demonstrates efficacy in cellular models of fibrosis at concentrations ≥1 μM [1] [3] [6].
Target Pathway | Biological Effect | Experimental Evidence |
---|---|---|
Rho/MRTF/SRF | Blocks MRTF-A nuclear translocation | Luciferase reporter assays, immunofluorescence |
LPA→CTGF axis | Suppresses CTGF transcription | qPCR, Western blot in fibroblast lines |
Actin dynamics | Modulates stress fiber formation | Phalloidin staining assays |
Preclinical studies highlight CCG-232964’s utility in investigating fibrotic pathologies and cancer progression.
CCG-232964 impedes tumor invasion by targeting Rho-driven metastasis mechanisms. In breast cancer models, it suppressed invasion-associated genes (e.g., MMP9, LOXL2) downstream of MRTF/SRF, highlighting its role in studying tumor microenvironment remodeling [5].
Disease Model | Dosing Regimen | Key Outcomes |
---|---|---|
Systemic sclerosis (mouse) | 10 mg/kg/day, oral | ↓ Dermal thickness, ↓ hydroxyproline content |
Lung fibrosis (in vitro) | 1–5 μM, 48h | ↓ α-SMA, ↓ fibronectin |
Breast cancer invasion | 5 μM, 72h | ↓ MMP9 secretion, ↓ cell motility |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: